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Compound of Interest

Compound Name: Raphanatin

Cat. No.: B1678812 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Raphanatin, a naturally occurring cytokinin, plays a crucial role in plant growth and

development. As a metabolite of zeatin, its accurate identification and quantification are vital for

research in plant physiology, agriculture, and potentially in drug development due to the diverse

biological activities of cytokinins. This document provides detailed application notes and

protocols for the identification and quantification of raphanatin using liquid chromatography

coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical

technique.[1][2]

Chemical Identity of Raphanatin

Raphanatin is the trivial name for 7-β-D-glucopyranosylzeatin, a glycosylated form of the

cytokinin zeatin.[3] Its chemical structure and key properties are summarized in the table below.
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Property Value

Systematic Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[6-

[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-

7-yl]oxane-3,4,5-triol

Synonyms
Raphanatin, Zeatin-7-glucoside, 7-β-D-

Glucopyranosylzeatin

CAS Number 38165-56-9[3]

Molecular Formula C₁₆H₂₃N₅O₆[3]

Molecular Weight 381.38 g/mol [3]

Monoisotopic Mass 381.16483 Da

Experimental Protocols
Sample Preparation from Plant Tissues
This protocol is adapted from established methods for cytokinin extraction from plant material.

Materials:

Plant tissue (e.g., leaves, roots, seedlings)

Liquid nitrogen

Extraction Buffer: Methanol:Water:Formic Acid (15:4:1, v/v/v)

Internal Standard (IS): Deuterated raphanatin or a structurally similar cytokinin analog (e.g.,

[²H₅]trans-Zeatin)

Solid-Phase Extraction (SPE) Cartridges: Oasis MCX (Mixed-Mode Cation Exchange)

SPE Conditioning Solution 1: Methanol

SPE Conditioning Solution 2: 1 M Formic Acid

SPE Wash Solution 1: 1% Acetic Acid
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SPE Wash Solution 2: Methanol

SPE Elution Buffer: 0.35 M Ammonium Hydroxide in 70% Methanol

Reconstitution Solvent: 5% Acetonitrile in Water

Procedure:

Harvesting and Homogenization: Immediately freeze collected plant tissue in liquid nitrogen

to quench metabolic activity. Grind the frozen tissue to a fine powder using a mortar and

pestle or a cryogenic grinder.

Extraction:

Weigh the homogenized plant tissue (typically 50-100 mg).

Add 1 mL of pre-chilled (-20°C) Extraction Buffer.

Add the internal standard to each sample for accurate quantification.

Vortex thoroughly and incubate at -20°C for at least 1 hour (or overnight for better

extraction).

Centrifuge at 14,000 rpm for 20 minutes at 4°C.

Collect the supernatant. Repeat the extraction step on the pellet with another 0.5 mL of

Extraction Buffer and combine the supernatants.

Purification using SPE:

Evaporate the methanol from the combined supernatants under a gentle stream of

nitrogen or using a vacuum concentrator.

Reconstitute the aqueous residue in 1% (v/v) acetic acid.

Condition the Oasis MCX SPE column by passing through 1 mL of Methanol followed by 1

mL of 1 M Formic Acid.
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Load the reconstituted sample onto the SPE column.

Wash the column with 1 mL of 1% Acetic Acid, followed by 1 mL of Methanol.

Elute the cytokinins with 1 mL of 0.35 M Ammonium Hydroxide in 70% Methanol.

Final Sample Preparation:

Evaporate the eluate to dryness under a gentle stream of nitrogen.

Reconstitute the dried residue in 100 µL of Reconstitution Solvent.

Vortex and centrifuge to pellet any insoluble material.

Transfer the supernatant to an LC-MS vial for analysis.

LC-MS/MS Analysis
Instrumentation:

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid

chromatography (UHPLC) system.

A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an

electrospray ionization (ESI) source.

LC Parameters:

Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.

Flow Rate: 0.3 mL/min.

Gradient:

0-1 min: 5% B
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1-8 min: Linear gradient from 5% to 95% B

8-10 min: 95% B

10.1-12 min: Re-equilibration at 5% B

Injection Volume: 5-10 µL.

Column Temperature: 40°C.

MS Parameters:

Ionization Mode: Positive Electrospray Ionization (ESI+).

Capillary Voltage: 3.5 kV.

Source Temperature: 150°C.

Desolvation Temperature: 400°C.

Gas Flow Rates: Optimize for the specific instrument.

Detection Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data
The following table summarizes the key mass spectrometric parameters for the identification

and quantification of raphanatin.

Parameter Value Reference

Precursor Ion [M+H]⁺ (m/z)
382.17 (calculated), 382.41

(experimental)
[1][3]

Product Ion 1 (m/z) 220.1 [1]

Product Ion 2 (m/z) 136.1 [1]

Product Ion 3 (m/z) 202.1 [1]

Product Ion 4 (m/z) 148.1 [1]
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Note: The selection of product ions for MRM should be based on their specificity and intensity.

The ions at m/z 220.1 and 136.1 are typically the most abundant and are recommended for

quantification and confirmation, respectively.
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Caption: Experimental workflow for Raphanatin identification.
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Caption: Proposed fragmentation of Raphanatin in ESI+.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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